Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol
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Overview
Description
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol is a sterol compound that belongs to the class of steroidal alcohols. Sterols are essential components of cell membranes in eukaryotic organisms, playing a crucial role in maintaining membrane structure and fluidity. This particular compound is a deuterated form of ergosta-7,24(28)-dien-3beta-ol, which means it contains deuterium atoms, a stable isotope of hydrogen, at specific positions in its structure. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves several steps, starting from simpler steroidal precursors. One common approach is the metabolic engineering of yeast, such as Saccharomyces cerevisiae, to produce sterol intermediates. By manipulating the genes involved in the ergosterol biosynthesis pathway, researchers can enhance the production of specific sterols, including ergosta-7,24(28)-dien-3beta-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified yeast strains. These strains are engineered to overproduce the desired sterol by optimizing the expression of key enzymes in the biosynthetic pathway. The fermentation process is followed by extraction and purification steps to isolate the target compound .
Chemical Reactions Analysis
Types of Reactions
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as ergosterol peroxide.
Reduction: Reduction reactions can convert the compound into other sterol forms with different degrees of saturation.
Substitution: Substitution reactions can introduce different functional groups into the sterol structure, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include ergosterol peroxide, reduced sterol derivatives, and substituted sterols with modified functional groups. These products can have different biological activities and applications .
Scientific Research Applications
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol biosynthesis and metabolism.
Biology: Investigated for its role in cell membrane structure and function, as well as its interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of sterol-based products, such as dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with cell membranes and various molecular targets. The compound can integrate into cell membranes, affecting their fluidity and stability. It can also interact with enzymes and receptors involved in sterol metabolism and signaling pathways, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol include:
Ergosterol: A precursor of vitamin D2 and an important component of fungal cell membranes.
Cholesterol: A key sterol in animal cell membranes, involved in various physiological processes.
Campesterol: A plant sterol with structural similarities to cholesterol and ergosterol.
Uniqueness
The uniqueness of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol lies in its deuterated structure, which can provide insights into sterol metabolism and function that are not possible with non-deuterated analogs. The presence of deuterium can also enhance the compound’s stability and alter its biological activity, making it a valuable tool for research and industrial applications .
Properties
CAS No. |
221104-74-1 |
---|---|
Molecular Formula |
C28H39D7O |
Molecular Weight |
405.72 |
Purity |
> 95% |
tag |
Ergostanol Impurities |
Origin of Product |
United States |
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